An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,4-Dicaffeoylquinate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,4-Dicaffeoylquinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,4-dicaffeoylquinate, a lipophilic derivative of the naturally occurring 3,4-dicaffeoylquinic acid, is a compound of significant interest for its potential therapeutic applications. Dicaffeoylquinic acids, found in various medicinal plants, are known for their antioxidant, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of a plausible synthetic route for Ethyl 3,4-dicaffeoylquinate, detailed methodologies for its characterization, and an exploration of its potential biological activities based on the known functions of its parent compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds formed by the esterification of caffeic acid and quinic acid.[1] Among the various isomers, 3,4-dicaffeoylquinic acid has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antiviral effects.[2][3] Notably, it has been shown to possess anti-influenza virus activity by enhancing viral clearance.[2][4] The therapeutic potential of DCQAs is sometimes limited by their polarity, which can affect their bioavailability. Esterification of the carboxylic acid group to form derivatives like Ethyl 3,4-dicaffeoylquinate can increase lipophilicity, potentially enhancing pharmacokinetic properties. This guide outlines a proposed synthesis, characterization, and potential biological relevance of this ethyl ester derivative.
Synthesis of Ethyl 3,4-Dicaffeoylquinate
Proposed Synthetic Pathway
The proposed synthesis involves three main stages:
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Protection of Phenolic Hydroxyl Groups: The four phenolic hydroxyl groups of the two caffeoyl moieties are protected to prevent their reaction during the subsequent esterification step.
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Esterification of the Carboxylic Acid: The carboxylic acid group of the protected 3,4-dicaffeoylquinic acid is converted to its ethyl ester.
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Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product, Ethyl 3,4-dicaffeoylquinate.
Caption: Proposed synthetic workflow for Ethyl 3,4-dicaffeoylquinate.
Experimental Protocols
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Objective: To protect the four phenolic hydroxyl groups of 3,4-dicaffeoylquinic acid. Acetylation is a common method for protecting phenolic hydroxyls.
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Procedure:
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Dissolve 3,4-dicaffeoylquinic acid in a suitable solvent such as pyridine (B92270) or a mixture of acetic anhydride (B1165640) and a catalyst (e.g., a catalytic amount of sulfuric acid).
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Add acetic anhydride dropwise to the solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate (B1210297).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tetra-acetylated 3,4-dicaffeoylquinic acid.
-
-
Objective: To convert the carboxylic acid of the protected intermediate into an ethyl ester using Fischer esterification.
-
Procedure:
-
Dissolve the protected 3,4-dicaffeoylquinic acid in an excess of absolute ethanol (B145695).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess ethanol under reduced pressure.
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Extract the product with an organic solvent and wash with water.
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Dry the organic layer and concentrate to yield the protected Ethyl 3,4-dicaffeoylquinate.
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Objective: To remove the acetyl protecting groups to yield the final product.
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Procedure:
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Dissolve the protected ethyl ester in a solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water.
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Add a mild base, for example, potassium carbonate or a dilute solution of sodium hydroxide, at a low temperature (e.g., 0 °C).
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Stir the reaction mixture until the deprotection is complete (monitored by TLC).
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Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
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Extract the final product, Ethyl 3,4-dicaffeoylquinate, with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product using column chromatography (e.g., silica (B1680970) gel with a gradient of ethyl acetate in hexane) to obtain pure Ethyl 3,4-dicaffeoylquinate.
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Characterization of Ethyl 3,4-Dicaffeoylquinate
The structural elucidation and purity assessment of the synthesized Ethyl 3,4-dicaffeoylquinate would be performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural confirmation of the target molecule. While specific spectral data for Ethyl 3,4-dicaffeoylquinate is not published, the expected signals can be predicted based on the known spectra of 3,4-dicaffeoylquinic acid and the principles of NMR.
| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2', H-2'' | ~7.05 | d | ~2.0 | Caffeoyl |
| H-6', H-6'' | ~6.95 | dd | ~8.2, 2.0 | Caffeoyl |
| H-5', H-5'' | ~6.78 | d | ~8.2 | Caffeoyl |
| H-7', H-7'' | ~7.60 | d | ~15.9 | Caffeoyl (trans-olefinic) |
| H-8', H-8'' | ~6.30 | d | ~15.9 | Caffeoyl (trans-olefinic) |
| H-3 | ~5.30 | m | Quinate | |
| H-4 | ~4.90 | m | Quinate | |
| H-5 | ~4.20 | m | Quinate | |
| H-2ax, H-6ax | ~2.20 | m | Quinate | |
| H-2eq, H-6eq | ~2.00 | m | Quinate | |
| -OCH₂CH₃ | ~4.15 | q | ~7.1 | Ethyl ester |
| -OCH₂CH₃ | ~1.25 | t | ~7.1 | Ethyl ester |
| Carbon (¹³C NMR) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O (ester on quinate) | ~175.0 | Carboxylic ester |
| C=O (caffeoyl) | ~167.0 | Caffeoyl ester |
| Caffeoyl aromatic | 110.0 - 150.0 | Aromatic carbons |
| Caffeoyl olefinic | 115.0 - 146.0 | Olefinic carbons |
| Quinate C1 | ~75.0 | |
| Quinate C3, C4, C5 | 70.0 - 80.0 | |
| Quinate C2, C6 | ~37.0 - 40.0 | |
| -OCH₂CH₃ | ~61.0 | Ethyl ester |
| -OCH₂CH₃ | ~14.0 | Ethyl ester |
3.1.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight and fragmentation pattern of the compound.
| Parameter | Expected Value |
| Molecular Formula | C₂₇H₂₈O₁₂ |
| Molecular Weight | 544.50 g/mol |
| [M+H]⁺ (Positive Ion Mode) | m/z 545.15 |
| [M-H]⁻ (Negative Ion Mode) | m/z 543.14 |
The fragmentation pattern in MS/MS would likely show losses of the caffeoyl groups (162 Da) and the ethyl group (45 Da), as well as fragmentation of the quinic acid core.[6][7]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of the synthesized compound and for quantification. A method adapted from the analysis of a similar compound, ethyl 3-(3,4-dihydroxyphenyl)propanoate, is proposed.[8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 325 nm |
| Column Temperature | 30 °C |
Potential Biological Activities and Signaling Pathways
While the specific biological activities of Ethyl 3,4-dicaffeoylquinate have not been extensively reported, they can be inferred from the well-documented activities of its parent compound, 3,4-dicaffeoylquinic acid, and other DCQA isomers.
Anti-Inflammatory Activity
Dicaffeoylquinic acids are known to exert potent anti-inflammatory effects by modulating key signaling pathways.[9][10]
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NF-κB Signaling Pathway: DCQAs can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor for pro-inflammatory gene expression.[9] This is achieved by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.
-
MAPK Signaling Pathway: DCQAs have been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[9][10] The MAPK cascade is another critical pathway in the inflammatory response.
Caption: Inhibition of NF-κB and MAPK signaling pathways by Ethyl 3,4-dicaffeoylquinate.
Antiviral Activity
3,4-Dicaffeoylquinic acid has been reported to have antiviral activity against several viruses, including influenza A virus and respiratory syncytial virus (RSV).[4][11] The mechanism of action against influenza A virus is thought to involve the enhancement of viral clearance.[2][4] For RSV, the antiviral effect is proposed to be through the inhibition of virus-cell fusion.[11] It is plausible that Ethyl 3,4-dicaffeoylquinate would retain some of this antiviral activity.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological applications of Ethyl 3,4-dicaffeoylquinate. While a definitive synthetic protocol is yet to be published, the proposed protection-esterification-deprotection strategy is a chemically sound approach. The detailed characterization methodologies and the exploration of potential biological activities, based on the known properties of its parent compound, offer a solid foundation for further research. The increased lipophilicity of the ethyl ester may lead to improved pharmacokinetic properties, making it a promising candidate for further investigation in drug discovery and development, particularly in the areas of anti-inflammatory and antiviral therapies.
References
- 1. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Hepatitis B Virus Effect and Possible Mechanism of Action of 3,4-O-Dicaffeoylquinic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shd.org.rs [shd.org.rs]
- 6. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin - PubMed [pubmed.ncbi.nlm.nih.gov]
